2-Pyrrolidin-2-YL-5-(trifluoromethyl)pyrimidine
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Overview
Description
2-Pyrrolidin-2-YL-5-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrrolidine ring fused to a pyrimidine ring with a trifluoromethyl group at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrrolidin-2-YL-5-(trifluoromethyl)pyrimidine typically involves the construction of the pyrimidine ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a Diels–Alder reaction between a pyrimidine derivative and a pyrrolidine precursor can be employed . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Pyrrolidin-2-YL-5-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of pyrrolidin-2-one derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
2-Pyrrolidin-2-YL-5-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 2-Pyrrolidin-2-YL-5-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways .
Comparison with Similar Compounds
- 2-(Pyrrolidin-2-yl)-4-(trifluoromethyl)pyrimidine hydrochloride
- 2-(Pyridin-2-yl)pyrimidine derivatives
Comparison: 2-Pyrrolidin-2-YL-5-(trifluoromethyl)pyrimidine is unique due to the presence of both the pyrrolidine and trifluoromethyl groups, which confer distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit enhanced binding affinity and selectivity for certain molecular targets, making it a valuable scaffold in drug discovery .
Properties
CAS No. |
944900-14-5 |
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Molecular Formula |
C9H10F3N3 |
Molecular Weight |
217.19 g/mol |
IUPAC Name |
2-pyrrolidin-2-yl-5-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C9H10F3N3/c10-9(11,12)6-4-14-8(15-5-6)7-2-1-3-13-7/h4-5,7,13H,1-3H2 |
InChI Key |
VIGVCQPTGOOUFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=NC=C(C=N2)C(F)(F)F |
Origin of Product |
United States |
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